Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester

描述

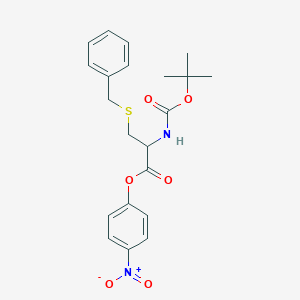

Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.5 g/mol. The purity is usually 95%.

The exact mass of the compound p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-S-benzyl-L-cysteine 4-nitrophenyl ester (CAS 3560-17-6) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C21H24N2O6S

- Molecular Weight : 432.49 g/mol

- Structure : The compound features a benzyl group and a nitrophenyl ester, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the protection of the thiol group of cysteine, followed by coupling with the appropriate nitrophenyl ester. The general synthetic pathway includes:

- Protection of Cysteine : The thiol group of cysteine is protected using a Boc (tert-butyloxycarbonyl) group.

- Formation of the Ester : The protected cysteine is then reacted with 4-nitrophenyl chloroformate or a similar reagent to form the corresponding ester.

- Deprotection : Removal of the Boc group can be performed under acidic conditions, yielding the active compound.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in research:

- Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, particularly those involved in cysteine metabolism. For example, studies indicate that it can inhibit cysteine lyase activity, which may have implications in cancer metabolism .

- Antioxidant Properties : The compound demonstrates antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals .

- Cytotoxic Effects : Research indicates that Boc-S-benzyl-L-cysteine derivatives can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme cysteine lyase revealed that this compound significantly inhibited enzyme activity in vitro. The inhibition was dose-dependent, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests its potential utility in therapeutic strategies targeting metabolic pathways in cancer cells .

Case Study 2: Antioxidant Activity

In a series of experiments assessing antioxidant capacity, Boc-S-benzyl-L-cysteine was tested against established free radical scavengers. Results showed that this compound exhibited comparable antioxidant activity to well-known antioxidants like glutathione, highlighting its potential role in protecting against oxidative damage in biological systems .

Case Study 3: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human breast cancer cell lines demonstrated that Boc-S-benzyl-L-cysteine induced apoptosis at concentrations above 50 µM. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment with the compound, suggesting mechanisms involving caspase activation and mitochondrial dysfunction .

科学研究应用

Peptide Synthesis

Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The compound serves as a protected form of cysteine, allowing for the selective introduction of thiol groups into peptides without premature oxidation or side reactions.

- Solid-Phase Peptide Synthesis: This method involves the attachment of Boc-S-Benzyl-L-cysteine to a resin, followed by sequential addition of other amino acids. The use of 4-nitrophenyl esters facilitates efficient coupling reactions due to their reactivity and ease of removal under mild conditions. The general reaction scheme can be summarized as follows:

This approach allows for the synthesis of complex peptides with precise control over sequence and structure .

Enzymatic Studies

The compound is also employed in enzymatic studies to investigate the activity of cysteine proteases and lyases. For instance, studies have shown that this compound can act as a substrate for cysteine S-conjugate β-lyase enzymes. These enzymes catalyze the release of thiols from cysteine derivatives, which can be quantitatively measured using spectrophotometric methods.

- Enzyme Kinetics: The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this compound as a substrate. For example, it has been reported that S-benzyl-L-cysteine exhibits competitive inhibition against certain cysteine proteases, providing insights into enzyme specificity and mechanism .

Drug Development

In medicinal chemistry, this compound plays a role in the design and synthesis of novel therapeutics. Its ability to introduce thiol groups into drug candidates enhances their biological activity and stability.

- Thiol-Containing Drugs: The incorporation of thiols is crucial for the activity of many drugs, particularly those targeting cysteine residues in proteins. The use of this compound allows for the selective modification of drug candidates, potentially improving their pharmacokinetic properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated efficient coupling with various amino acids leading to high yields of target peptides. |

| Study B | Enzymatic Activity | Showed that this compound is an effective substrate for cysteine proteases, with measurable kinetic parameters obtained. |

| Study C | Drug Development | Highlighted the modification of a lead compound using Boc-S-Benzyl-L-cysteine to enhance its binding affinity to target proteins. |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester?

Q. How is this compound characterized?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR confirm the presence of Boc (tert-butyl at δ ~1.4 ppm), S-benzyl (aromatic protons at δ ~7.3 ppm), and 4-nitrophenyl groups (NO deshielded protons at δ ~8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] peaks) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the primary applications of 4-nitrophenyl esters in peptide synthesis?

- Methodological Answer : 4-Nitrophenyl esters serve as activated intermediates for:

- Carbamate Formation : Coupling with amines to form urea or carbamate linkages, critical in solid-phase peptide synthesis (SPPS) .

- Enzyme Substrates : Hydrolyzed by esterases or proteases, releasing 4-nitrophenolate (detectable at λ = 405 nm) for kinetic assays .

Advanced Research Questions

Q. How can racemization be minimized during esterification of Boc-protected cysteine derivatives?

- Methodological Answer : Racemization is mitigated by:

- Low Temperature : Reactions conducted at 0–4°C reduce base-catalyzed epimerization .

- Inert Atmosphere : Argon/N prevents oxidation of the thiol group in S-benzyl-L-cysteine .

- Mild Catalysts : DMAP (4-dimethylaminopyridine) is preferred over stronger bases like triethylamine .

Q. What strategies prevent thiol oxidation in Boc-S-benzyl-L-cysteine derivatives?

- Methodological Answer :

- Protection : S-benzyl groups are stable under acidic/basic conditions but require reducing agents (e.g., DTT) during deprotection .

- Inert Handling : All reactions are performed under argon with degassed solvents to avoid disulfide formation .

Q. How are competing side reactions analyzed in 4-nitrophenyl ester synthesis?

- Methodological Answer : Competing hydrolysis or carbonate decomposition is monitored via:

-

TLC/UV Tracking : 4-Nitrophenolate (yellow spot, R = 0.3–0.5) indicates premature hydrolysis .

-

Kinetic Studies : UV-Vis spectroscopy quantifies 4-nitrophenolate release over time (ε = 18,300 Mcm at 405 nm) .

- Data Table : Common Side Reactions

| Side Reaction | Detection Method | Mitigation Strategy |

|---|---|---|

| Hydrolysis of ester | TLC (yellow spot) | Anhydrous solvents, low temperature |

| Disulfide formation | NMR (δ ~2.5–3.0 ppm) | Reducing agents (DTT) |

Q. Key Challenges and Solutions

- Byproduct Formation : Unreacted bis(4-nitrophenyl) carbonate can lead to di-ester byproducts. Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates mono- and di-esters .

- Solubility Issues : Boc-S-benzyl derivatives may require polar aprotic solvents (DMF, DMSO) for solubilization during coupling .

属性

IUPAC Name |

(4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTANESNRFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3560-17-6 | |

| Record name | NSC164042 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。